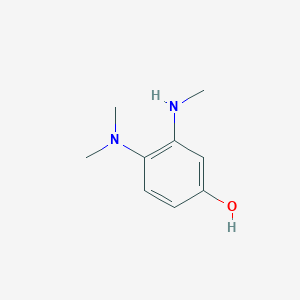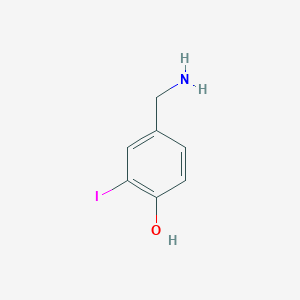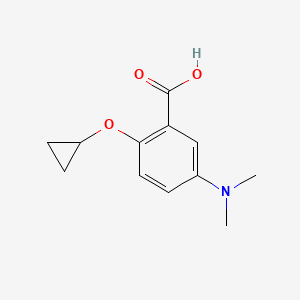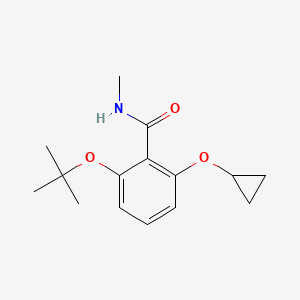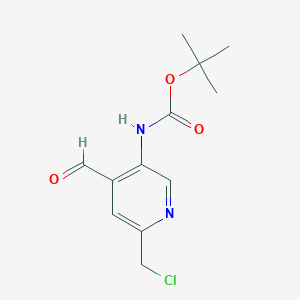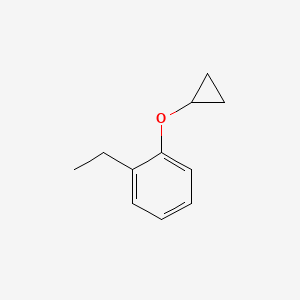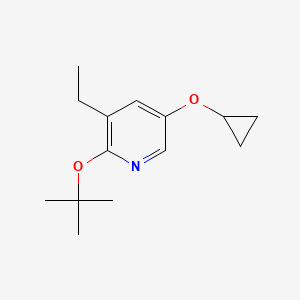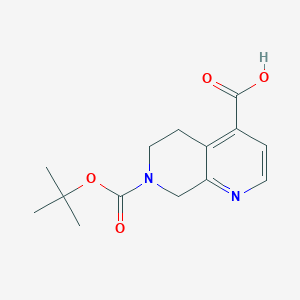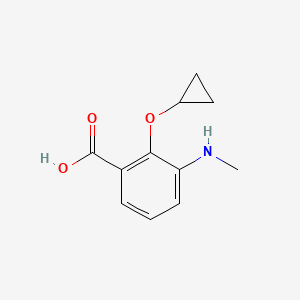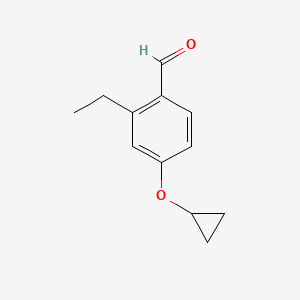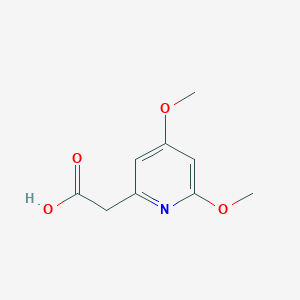
(6-Amino-4-iodopyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-4-iodopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a pyridine ring, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
The synthesis of (6-Amino-4-iodopyridin-2-YL)acetic acid involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of reagents such as iodine, ammonia, and acetic anhydride under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(6-Amino-4-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Amino-4-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Amino-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(6-Amino-4-iodopyridin-2-YL)acetic acid can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds like 2-amino-4-iodopyridine and 6-amino-2-iodopyridine share structural similarities but differ in the position of functional groups, affecting their reactivity and applications.
Indole derivatives: Indole-3-acetic acid, a plant hormone, has a similar acetic acid functional group but a different aromatic core, leading to distinct biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as proline derivatives, have different steric and electronic properties, influencing their use in drug discovery.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C7H7IN2O2 |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
2-(6-amino-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7IN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
HKTNLQHKJVPZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


